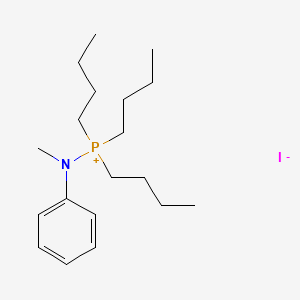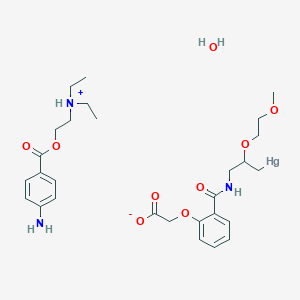
Dicurin procaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Aminobenzoyl)oxyethyl-diethylazanium;[2-(2-methoxyethoxy)-3-[[2-(2-oxido-2-oxoethoxy)benzoyl]amino]propyl]mercury; hydrate is a complex organic compound with a unique structure that combines elements of benzoyl, azanium, and mercury
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminobenzoyl)oxyethyl-diethylazanium;[2-(2-methoxyethoxy)-3-[[2-(2-oxido-2-oxoethoxy)benzoyl]amino]propyl]mercury; hydrate involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the benzoyl and azanium components, followed by their combination with mercury derivatives. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminobenzoyl)oxyethyl-diethylazanium;[2-(2-methoxyethoxy)-3-[[2-(2-oxido-2-oxoethoxy)benzoyl]amino]propyl]mercury; hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-(4-Aminobenzoyl)oxyethyl-diethylazanium;[2-(2-methoxyethoxy)-3-[[2-(2-oxido-2-oxoethoxy)benzoyl]amino]propyl]mercury; hydrate has several scientific research applications:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities, including interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: The compound is used in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Aminobenzoyl)oxyethyl-diethylazanium;[2-(2-methoxyethoxy)-3-[[2-(2-oxido-2-oxoethoxy)benzoyl]amino]propyl]mercury; hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2′-Oxydiethylamine dihydrochloride: A compound with a similar structure but different functional groups.
2-Aminoethyl ether dihydrochloride: Another related compound with distinct properties.
Uniqueness
2-(4-Aminobenzoyl)oxyethyl-diethylazanium;[2-(2-methoxyethoxy)-3-[[2-(2-oxido-2-oxoethoxy)benzoyl]amino]propyl]mercury; hydrate is unique due to its combination of benzoyl, azanium, and mercury components, which confer specific chemical and biological properties not found in similar compounds.
This detailed article provides an overview of the compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C28H42HgN3O9 |
|---|---|
Molecular Weight |
765.2 g/mol |
IUPAC Name |
2-(4-aminobenzoyl)oxyethyl-diethylazanium;[3-[[2-(carboxylatomethoxy)benzoyl]amino]-2-(2-methoxyethoxy)propyl]mercury;hydrate |
InChI |
InChI=1S/C15H20NO6.C13H20N2O2.Hg.H2O/c1-11(21-8-7-20-2)9-16-15(19)12-5-3-4-6-13(12)22-10-14(17)18;1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;;/h3-6,11H,1,7-10H2,2H3,(H,16,19)(H,17,18);5-8H,3-4,9-10,14H2,1-2H3;;1H2 |
InChI Key |
HESFRMMKCMMNMR-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C1=CC=C(C=C1)N.COCCOC(CNC(=O)C1=CC=CC=C1OCC(=O)[O-])C[Hg].O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


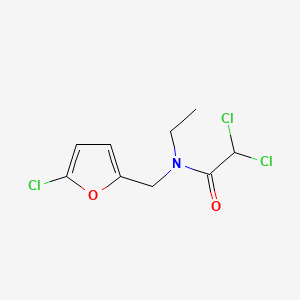
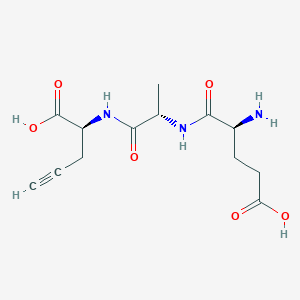
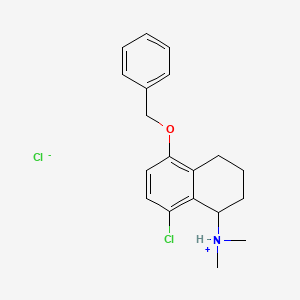
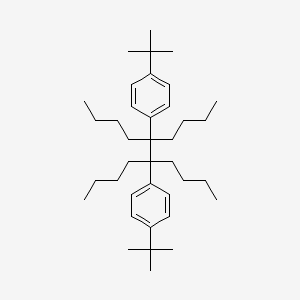
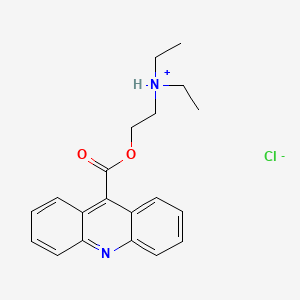
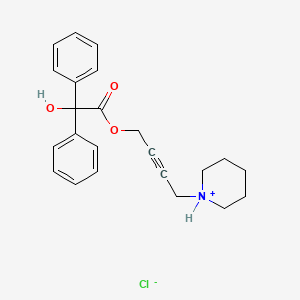

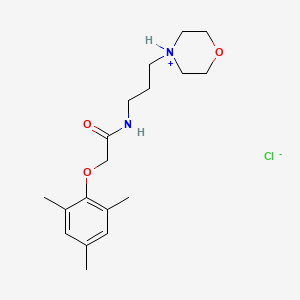
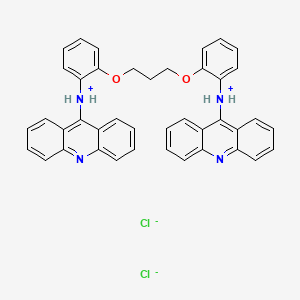

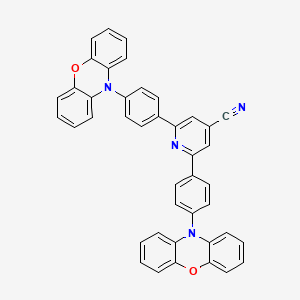
![3-amino-3-[2-(2-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13778421.png)

